molecular formula C6H4Cl2O2 B146588 2,5-Dichlorohydroquinone CAS No. 824-69-1

2,5-Dichlorohydroquinone

Cat. No.: B146588
CAS No.: 824-69-1
M. Wt: 179 g/mol
InChI Key: AYNPIRVEWMUJDE-UHFFFAOYSA-N
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Description

2,5-Dichlorohydroquinone (2,5-DCHQ) is a chlorinated aromatic compound primarily recognized as a metabolic intermediate in the aerobic biodegradation of γ-hexachlorocyclohexane (γ-HCH, lindane) by bacteria such as Sphingomonas paucimobilis UT26 . Its formation occurs during the upstream degradation pathway of lindane, where γ-HCH is sequentially dechlorinated via enzymatic reactions catalyzed by dehydrochlorinase (LinA), halidohydrolase (LinB), and dehydrogenase (LinC) . 2,5-DCHQ is further metabolized to β-ketoadipate through reductive dehalogenase (LinD), ring-cleavage dioxygenase (LinE), and maleylacetate reductase (LinF), ultimately entering the tricarboxylic acid (TCA) cycle .

This compound is also implicated in the degradation of chlorophenols, such as 2,4,5-trichlorophenol (2,4,5-TCP), where it is produced via hydroxylation by monooxygenases like TftD in Burkholderia cepacia AC1100 . Its role in microbial catabolism highlights its significance in bioremediation of halogenated pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorohydroquinone can be synthesized by reducing 2,5-dichloroquinone using sodium dithionite. The reaction typically involves dissolving 2,5-dichloroquinone in a suitable solvent, such as water or an organic solvent, and then adding sodium dithionite to the solution. The reaction is carried out under controlled conditions to ensure complete reduction of the quinone to the hydroquinone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the chlorination of hydroquinone in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to achieve the desired substitution pattern. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorohydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biodegradation Studies

2,5-DCHQ serves as a significant intermediate in the biodegradation of halogenated organic compounds. Research has demonstrated that certain bacteria, such as Sphingomonas paucimobilis, can utilize 2,5-DCHQ as a carbon source. The gene linD in this bacterium encodes a glutathione-dependent reductive dehalogenase that facilitates the conversion of 2,5-DCHQ to hydroquinone (HQ) via chlorohydroquinone (CHQ) .

Key Findings :

  • The enzyme activity is induced by the presence of 2,5-DCHQ.
  • LinD activity significantly enhances the degradation rate of 2,5-DCHQ in microbial cultures.

Environmental Remediation

In environmental science, 2,5-DCHQ is studied for its role in the degradation pathways of more complex chlorinated compounds. It has been identified as an intermediate product during the anaerobic dechlorination processes of other chlorinated phenols .

Case Study :

  • In a study involving freshwater and estuarine microbial communities, 2,5-DCHQ was produced during the sequential dechlorination of trichlorohydroquinone (TCHQ). This indicates its potential as a target for bioremediation strategies aimed at reducing chlorinated pollutants in aquatic environments .

Analytical Chemistry

2,5-DCHQ is utilized in various analytical chemistry applications due to its distinct chemical properties. It can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC), which are essential for studying its degradation products and metabolic pathways .

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of degradation products
Thin-Layer Chromatography (TLC)Monitoring the conversion of 2,5-DCHQ to other metabolites

Microbial Degradation Mechanisms

The microbial degradation of 2,5-DCHQ involves several enzymatic pathways. The LinD enzyme plays a crucial role in this process by facilitating the reductive dechlorination of 2,5-DCHQ to hydroquinone:

  • Substrate Conversion :
    • Sphingomonas paucimobilis utilizes 2,5-DCHQ as a substrate.
    • LinD converts it to CHQ and subsequently to HQ.
  • Microbial Communities :
    • Mixed microbial cultures can degrade 2,5-DCHQ through sequential metabolic processes.
    • Studies indicate that these cultures can completely transform significant concentrations of 2,5-DCHQ within specific time frames .

Mechanism of Action

The mechanism of action of 2,5-dichlorohydroquinone involves its interaction with various molecular targets and pathways. In biological systems, it can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox cycling makes it a subject of interest in studies related to oxidative stress and its implications in health and disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table summarizes key chlorinated hydroquinones and related intermediates:

Compound Structure Degradation Pathway Key Enzymes Byproducts Environmental Persistence
2,5-Dichlorohydroquinone Two Cl at C2 and C5 positions Aerobic LinD (reductive dehalogenase) Chlorohydroquinone (CHQ), Hydroquinone, β-ketoadipate Moderate (rapidly metabolized in aerobic conditions)
2,6-Dichlorohydroquinone Two Cl at C2 and C6 positions Photochemical/Aerobic N/A 2,6-Dichloro-3-hydroxybenzoquinone, Hydroquinone High (slower degradation due to steric hindrance)
Trichlorohydroquinone (TCHQ) Three Cl substituents Anaerobic/Aerobic Demethylases, Dehalogenases 2,5-DCHQ, Dichlorohydroquinone Moderate (depends on microbial activity)
Chlorohydroquinone (CHQ) Single Cl substituent Aerobic LinD, TftD Hydroquinone, β-ketoadipate Low (rapidly dechlorinated)
2,5-Dichlorophenol (2,5-DCP) Two Cl at C2 and C5 positions Aerobic LinB (halidohydrolase) 2,5-DCHQ, Chlorocatechol High (resists ring cleavage)

Degradation Pathways and Enzymatic Specificity

  • 2,5-DCHQ vs. 2,6-DCHQ: 2,5-DCHQ is reductively dechlorinated by glutathione-dependent LinD in Sphingomonas spp., yielding CHQ and hydroquinone . This enzyme exhibits specificity for the 2,5-dichloro configuration, as steric effects in 2,6-DCHQ hinder LinD binding .
  • Anaerobic vs. Aerobic Metabolism :

    • Under aerobic conditions, 2,5-DCHQ is efficiently funneled into the TCA cycle via β-ketoadipate .
    • In anaerobic systems, lindane degradation bypasses 2,5-DCHQ, producing intermediates like pentachlorocyclohexene (PCCH) and dichlorobenzenes .
  • Role of TftD in 2,4,5-TCP Degradation: TftD in Burkholderia cepacia hydroxylates 2,5-DCHQ to 5-chloro-2-hydroxyhydroquinone, a step critical for subsequent dechlorination . Mutagenesis studies show His-289 in TftD is essential for substrate binding, highlighting enzyme-substrate specificity .

Environmental Persistence and Bioremediation Potential

  • 2,5-DCHQ is less persistent than its precursors (e.g., γ-HCH) due to rapid enzymatic processing in aerobic environments. However, its accumulation in anaerobic zones is minimal due to alternative pathways .
  • 2,6-DCHQ and 2,5-DCP exhibit higher persistence due to slower degradation kinetics and resistance to ring cleavage, respectively .

Biological Activity

2,5-Dichlorohydroquinone (2,5-DCHQ) is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in the context of environmental microbiology and bioremediation. This article reviews the biological effects, degradation pathways, and relevant case studies concerning 2,5-DCHQ.

This compound is a derivative of hydroquinone with two chlorine substituents at the 2 and 5 positions. Its chemical formula is C6H4Cl2O2C_6H_4Cl_2O_2, and it is classified as a chlorinated phenolic compound. The compound is primarily used in various industrial applications, including as an intermediate in the synthesis of pesticides and pharmaceuticals.

1. Microbial Degradation

Microorganisms play a crucial role in the degradation of 2,5-DCHQ. Notably, Sphingomonas paucimobilis has been identified as a key bacterium capable of degrading this compound. Research indicates that this bacterium possesses a reductive dehalogenase gene (linD), which facilitates the conversion of 2,5-DCHQ to chlorohydroquinone (CHQ) and subsequently to hydroquinone, a less toxic compound .

Table 1: Microbial Pathways for Degradation of this compound

MicroorganismPathway DescriptionBy-products
Sphingomonas paucimobilisConverts 2,5-DCHQ to CHQ and hydroquinoneChlorohydroquinone, Hydroquinone
Other Sphingomonas speciesPotentially involved in similar pathwaysVaries by species

2. Toxicological Effects

The biological activity of 2,5-DCHQ also includes its toxicological effects on various organisms. Studies have shown that it can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis. In vitro assays have demonstrated that exposure to 2,5-DCHQ can increase reactive oxygen species (ROS) production and disrupt mitochondrial function .

Case Study: Toxicity Assessment in Mammalian Cells

  • Objective: Evaluate cytotoxic effects of 2,5-DCHQ on human liver cells.
  • Method: Cells were exposed to varying concentrations of 2,5-DCHQ for 24 hours.
  • Findings: Significant cell death was observed at concentrations above 50 µM, with increased levels of ROS correlating with decreased cell viability.

Environmental Implications

The persistence of 2,5-DCHQ in the environment raises concerns about its ecological impact. Its ability to bioaccumulate in aquatic organisms poses risks to food chains and biodiversity. Moreover, the microbial degradation pathways identified are essential for bioremediation strategies aimed at mitigating pollution from chlorinated compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2,5-Dichlorohydroquinone in laboratory settings?

  • Methodological Answer : 2,5-DCHQ is synthesized by reducing 2,5-dichloroquinone using sodium dithionite (Na₂S₂O₄) under controlled pH (6–7) and temperature (25–30°C). Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Melting point analysis (168–171°C) and FT-IR spectroscopy further validate the compound .

Q. Which analytical techniques are optimal for detecting 2,5-DCHQ in environmental or biological matrices?

  • Methodological Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with negative electrospray ionization is preferred for its sensitivity. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from complex matrices like urine or soil. Calibration curves with deuterated internal standards (e.g., 2,5-DCP-d3) enhance quantification accuracy .

Q. What microbial degradation pathways involve 2,5-DCHQ as an intermediate?

  • Methodological Answer : In Sphingomonas paucimobilis, 2,5-DCHQ arises during γ-hexachlorocyclohexane (γ-HCH) degradation. It is metabolized via reductive dehalogenase (LinD) to chlorohydroquinone (CHQ), then to hydroquinone (HQ). Pathway validation involves knockout mutants and enzyme activity assays using cell lysates incubated with 2,5-DCHQ and NADH .

Advanced Research Questions

Q. How do researchers resolve contradictions in degradation pathways of 2,5-DCHQ across microbial species?

  • Methodological Answer : Discrepancies (e.g., auto-oxidation vs. enzymatic reduction) are addressed by comparative genomics and proteomics. For example, Pseudomonas cepacia AC1100 oxidizes 2,5-DCHQ to 3-chloro-1,2-benzoquinone via non-enzymatic auto-oxidation, while Burkholderia cepacia employs chlorophenol monooxygenase. Isotopic labeling (¹⁴C-2,5-DCHQ) tracks pathway-specific intermediates in distinct microbial cultures .

Q. What genetic engineering approaches enhance 2,5-DCHQ degradation in bioremediation studies?

  • Methodological Answer : Heterologous expression of linD (reductive dehalogenase) in E. coli improves dechlorination efficiency. Site-directed mutagenesis identifies critical cysteine residues in LinD’s active site. Transcriptomic analysis (RNA-seq) of Sphingomonas under 2,5-DCHQ stress reveals upregulated efflux pumps and stress-response genes, guiding strain optimization .

Q. How is enzyme specificity for 2,5-DCHQ characterized in dioxygenase systems?

  • Methodological Answer : Kinetic parameters (Km, Vmax) are determined using purified dioxygenases (e.g., PcpA) incubated with 2,5-DCHQ and cofactors (Fe²⁺, α-ketoglutarate). Competitive inhibition assays with structural analogs (e.g., 2,6-dichlorohydroquinone) assess substrate selectivity. X-ray crystallography of enzyme-substrate complexes identifies binding pocket residues critical for catalysis .

Q. Notes for Experimental Design

  • Contamination Control : Use amber vials to prevent 2,5-DCHQ photo-degradation during storage.
  • Enzyme Assays : Include EDTA to chelate metal ions in negative controls, distinguishing enzymatic vs. non-enzymatic reactions .
  • Statistical Validation : Replicate degradation experiments (n ≥ 3) with ANOVA to account for microbial community variability.

Properties

IUPAC Name

2,5-dichlorobenzene-1,4-diol
Source PubChem
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InChI

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNPIRVEWMUJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061179
Record name 1,4-Benzenediol, 2,5-dichloro-
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Molecular Weight

179.00 g/mol
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CAS No.

824-69-1
Record name 2,5-Dichlorohydroquinone
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Record name 2,5-dichlorohydroquinone
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Retrosynthesis Analysis

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